
Peficitinib
Übersicht
Beschreibung
Peficitinib ist ein oral verabreichtes niedermolekulares Medikament, das zur Klasse der Januskinase-Inhibitoren gehört. Es wird vor allem zur Behandlung von rheumatoider Arthritis eingesetzt, indem es die Aktivität von Januskinase-Enzymen hemmt, die eine entscheidende Rolle in den Signalwegen verschiedener Zytokine und Wachstumsfaktoren spielen, die an Entzündungen und Immunfunktionen beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Peficitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Januskinase-Inhibition zu untersuchen und neue Inhibitoren mit verbesserter Wirksamkeit zu entwickeln.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle von Januskinase-Enzymen in verschiedenen Signalwegen zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Januskinase-Enzymen hemmt, insbesondere JAK1, JAK2, JAK3 und Tyrosinkinase 2. Durch die Blockierung dieser Enzyme unterbricht this compound die Signalwege, die zur Aktivierung und Proliferation von Entzündungszellen führen. Dies führt zur Unterdrückung von Entzündungen und Gelenkzerstörung bei Patienten mit rheumatoider Arthritis .
Wirkmechanismus
Target of Action
Peficitinib primarily targets the Janus kinase (JAK) family of cytosolic tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) . These kinases play a crucial role in cytokine signal transduction, which is involved in a range of inflammatory diseases .
Mode of Action
This compound inhibits the kinase activities of all Janus kinase (JAK) family members . It demonstrates inhibition of JAK1, JAK2, JAK3, and TYK2 enzyme activities . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs through the reciprocal interaction of two adjoining JAKs .
Biochemical Pathways
The JAK-STAT pathways are involved in the signaling of various cytokines that play crucial roles in the pathogenesis of rheumatoid arthritis (RA), and JAK inhibition has been proposed as a promising treatment for RA . This compound prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .
Pharmacokinetics
It is known that this compound is an orally bioavailable jak inhibitor .
Result of Action
This compound suppresses the development of arthritis and bone destruction in a rat adjuvant-induced arthritis model . It has demonstrated efficacy and safety for the treatment of rheumatoid arthritis (RA) in randomized, controlled trials of up to 52 weeks’ duration .
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as the patient’s health status and the presence of other medications. For example, the risk or severity of adverse effects can be increased when this compound is combined with other drugs . .
Biochemische Analyse
Biochemical Properties
Peficitinib inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby suppressing the activation and proliferation of inflammatory cells involved in synovial inflammation and joint destruction in patients with rheumatoid arthritis . This inhibition is achieved by blocking various inflammatory cytokine signaling pathways .
Cellular Effects
This compound has shown significant efficacy in patients with rheumatoid arthritis who had an inadequate response to previous disease-modifying anti-rheumatic drugs . It has been reported that this compound prevents IL-2-induced human T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner in vitro .
Molecular Mechanism
This compound works by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . The binding of cytokines, growth factors, interferons, and peptide hormones to their respective receptors phosphorylates JAKs, which in turn phosphorylate the signal transducer and activator of transcription (STAT). Activated STATs translocate to the nucleus and promote cytokine-responsive gene expression, regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
This compound has been well-tolerated for 52 weeks during trial duration, as well as for the next few years in a subsequent, ongoing long-term extension study . The efficacy of this compound (100 mg and 150 mg) has been confirmed with a comparison to placebo in Phase 2b and 3 trials conducted in Asia .
Metabolic Pathways
This compound primarily undergoes metabolism, but approximately 10% is excreted in the urine in the unchanged form . Additionally, the plasma concentration-time profile of this compound was similar between individuals with normal and impaired renal function .
Transport and Distribution
It is known that this compound is an orally administered drug .
Subcellular Localization
It is known that this compound inhibits JAKs, which are a family of cytoplasmic protein tyrosine kinases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Peficitinib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Pyrrolopyridin-Kerns, gefolgt von der Funktionalisierung, um die notwendigen Substituenten einzuführen. Spezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber zur Deckung des kommerziellen Bedarfs hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten. Moderne Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) werden für die Reinigung und Qualitätsbewertung eingesetzt .
Analyse Chemischer Reaktionen
Reaktionstypen
Peficitinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen werden eingesetzt, um funktionelle Gruppen am Pyrrolopyridin-Kern einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen, ohne die Integrität des Moleküls zu beeinträchtigen .
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihr potenzielles therapeutisches Anwendungsspektrum und ihre verbesserten pharmakokinetischen Eigenschaften untersucht .
Vergleich Mit ähnlichen Verbindungen
Peficitinib wird mit anderen Januskinase-Inhibitoren wie Tofacitinib und Baricitinib verglichen. Während alle drei Verbindungen Januskinase-Enzyme hemmen, hat this compound eine vergleichbare oder verbesserte Wirksamkeit gezeigt, um die Krankheitsaktivität und das Fortschreiten von Gelenkschäden zu reduzieren. Darüber hinaus hat this compound ein einzigartiges Profil in Bezug auf seine Selektivität für verschiedene Januskinase-Enzyme und seine pharmakokinetischen Eigenschaften .
Liste ähnlicher Verbindungen
Tofacitinib: Ein weiterer Januskinase-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.
Baricitinib: Ein Januskinase-Inhibitor mit ähnlichen therapeutischen Anwendungen.
Ruxolitinib: Wird hauptsächlich zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt.
Eigenschaften
IUPAC Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-JQCLMNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111132, DTXSID801319101 | |
| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peficitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944118-01-8, 944134-74-1 | |
| Record name | Peficitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peficitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peficitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFICITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of peficitinib?
A1: this compound is a potent, orally administered, pan-Janus kinase (JAK) inhibitor, demonstrating inhibition of JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) []. It shows a selectivity profile similar to tofacitinib but is slightly less potent for JAK2 [].
Q2: How does this compound interact with its target?
A2: this compound binds to the catalytic site of JAK kinases, inhibiting their enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription (STAT) proteins [, ].
Q3: What are the key downstream effects of this compound's inhibition of JAK kinases?
A3: By inhibiting JAK/STAT signaling, this compound suppresses the production of various pro-inflammatory cytokines, including IL-6, MCP-1/CCL2, MMP-3, fractalkine/CX3CL1, ENA78/CXCL5, and IL-8 []. It also reduces the migration and proliferation of fibroblast-like synoviocytes (FLS) [, ].
Q4: How does the inhibition of JAK-STAT signaling by this compound translate into clinical benefits for rheumatoid arthritis (RA) patients?
A4: In RA, the overproduction of pro-inflammatory cytokines contributes to chronic inflammation and joint damage. By inhibiting JAK-STAT signaling, this compound effectively reduces the production of these cytokines, thereby alleviating inflammation and slowing down the progression of joint destruction [, , ].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, this information is not available in the provided research papers.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not contain spectroscopic data for this compound.
Q7: Are there studies on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound?
A7: The provided research papers primarily focus on the in vitro and in vivo pharmacological activity, pharmacokinetics, and safety of this compound for treating RA and ulcerative colitis. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound. While some studies investigate the structure-activity relationship, they are not detailed enough to provide a comprehensive understanding of this compound's SAR [, ].
Q8: Are there any specific SHE regulations discussed regarding this compound manufacturing or handling?
A8: The provided research papers primarily focus on this compound's clinical efficacy and safety, and do not discuss SHE regulations related to its manufacturing or handling.
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.0-2.0 hours [, ]. The bioavailability of this compound is enhanced when taken with food, increasing by 36.8% compared to fasted conditions [].
Q10: What is the primary route of this compound elimination?
A10: this compound is primarily metabolized in the liver, with a small portion (9-15%) excreted unchanged in urine [, ].
Q11: What are the main metabolites of this compound, and do they possess any pharmacological activity?
A11: this compound is metabolized into three main conjugated metabolites: H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite) [, ]. These metabolites have demonstrated very weak pharmacological activity in in vitro studies [].
Q12: Does verapamil, a P-glycoprotein (P-gp) inhibitor, affect this compound pharmacokinetics?
A13: Yes, co-administration of verapamil with this compound increases this compound exposure. This interaction suggests that this compound is a substrate of P-gp, and its absorption might be affected by drugs that interact with this efflux transporter [].
Q13: How does the pharmacokinetic profile of this compound support its once-daily dosing regimen for RA treatment?
A14: this compound demonstrates a relatively long half-life of 7.4–13.0 hours [], which allows for once-daily dosing. Additionally, minimal drug accumulation is observed after multiple doses [], contributing to its favorable pharmacokinetic profile.
Q14: What in vitro models were used to study the efficacy of this compound in RA?
A15: Researchers used human fibroblast-like synoviocytes (FLS) isolated from RA patients to study the effects of this compound in vitro. These cells play a crucial role in RA pathogenesis by producing pro-inflammatory cytokines and contributing to joint destruction [, , ].
Q15: How effective was this compound in inhibiting the production of inflammatory mediators in RA FLS compared to other JAK inhibitors?
A16: this compound effectively suppressed the production of IL-6 and MMP-3 in IL-1β-stimulated RA FLS. Importantly, this compound demonstrated superior efficacy compared to tofacitinib and baricitinib at similar concentrations [, ].
Q16: Did this compound affect the migratory and proliferative capacity of RA FLS?
A17: Yes, this compound significantly reduced both the migration and proliferation of RA FLS, further supporting its potential to inhibit joint damage in RA [, ].
Q17: What in vivo models have been used to study the efficacy of this compound?
A17: The provided research papers primarily focus on clinical trials in humans and do not delve into specific in vivo animal models for this compound efficacy.
Q18: What were the primary endpoints assessed in clinical trials of this compound for RA?
A19: Key efficacy endpoints included ACR20 response rate (meaning at least a 20% improvement in tender and swollen joint counts), change in disease activity scores (DAS28-CRP), and changes in modified Total Sharp score (mTSS) – a measure of joint damage [, ].
Q19: How did this compound perform in Phase 3 clinical trials in patients with RA and inadequate response to methotrexate (MTX)?
A20: this compound 100 mg and 150 mg once daily, in combination with MTX, demonstrated significant superiority to placebo in achieving ACR20 responses, improving DAS28-CRP scores, and inhibiting radiographic progression as measured by mTSS [, ].
Q20: Did this compound show efficacy in RA patients who had an inadequate response to other disease-modifying antirheumatic drugs (DMARDs)?
A21: Yes, in a Phase 3 trial involving patients with an inadequate response to DMARDs, both this compound 100 mg and 150 mg once daily demonstrated significant improvements in ACR20 response rates, DAS28-CRP scores, and other measures of disease activity compared to placebo [, ].
Q21: What about patients with moderate to severe ulcerative colitis (UC)? Was this compound investigated in this patient population?
A22: Yes, this compound has been studied in Phase 2b trials for moderate to severe UC. While a dose-response relationship was not definitively established, this compound at doses of 75 mg once daily or higher showed trends toward improved clinical response, remission, and mucosal healing compared to placebo [].
Q22: Is there information available on resistance mechanisms to this compound or cross-resistance with other JAK inhibitors?
A22: The provided research papers do not focus on this compound resistance mechanisms or cross-resistance patterns with other JAK inhibitors. This is an important area for further research.
Q23: What are the most common adverse events associated with this compound treatment?
A24: In clinical trials, this compound was generally well-tolerated. The most common adverse events were nasopharyngitis, increased blood creatine phosphokinase, and diarrhea [, , , ].
Q24: Are there any serious safety concerns associated with this compound?
A25: As with other JAK inhibitors, this compound has been associated with an increased risk of serious infections, including herpes zoster [, , , ]. The incidence of these events appears to be dose-dependent and increases with age [, ]. Close monitoring for signs and symptoms of infection is crucial in patients receiving this compound.
Q25: Are there studies investigating specific drug delivery strategies, biomarkers, analytical techniques, environmental impacts, or immunogenicity related to this compound?
A25: The provided research primarily focuses on this compound's clinical efficacy, safety, and pharmacokinetic properties. These papers do not offer detailed information on targeted drug delivery, specific biomarkers, environmental impacts, or immunogenicity.
Q26: Are there any known interactions between this compound and drug transporters or metabolizing enzymes?
A27: As mentioned earlier, this compound is a substrate for the P-gp efflux transporter. Co-administration with verapamil, a P-gp inhibitor, increases this compound exposure, indicating a potential for interaction with other drugs that affect P-gp activity []. The research papers do not provide detailed information on interactions with specific drug-metabolizing enzymes.
Q27: Is there information available on biocompatibility, biodegradability, alternative treatments, or historical milestones related to this compound?
A28: The provided research papers focus primarily on the clinical aspects and pharmacology of this compound. They do not provide detailed information on its biocompatibility, biodegradability, or comparisons to alternative treatments for RA or UC. The research does highlight this compound's contribution to the advancement of JAK inhibitors for treating autoimmune diseases, marking a significant milestone in the field [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)

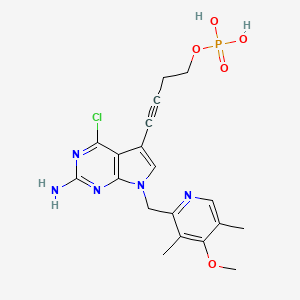



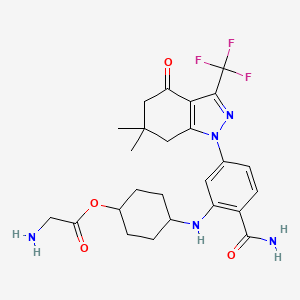
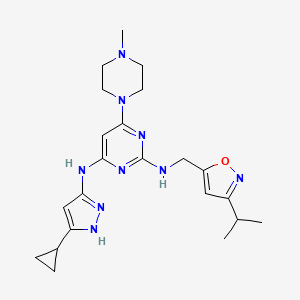
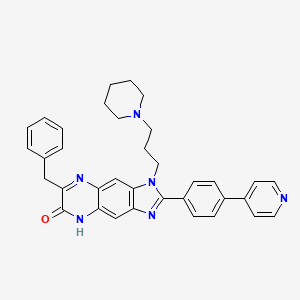
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
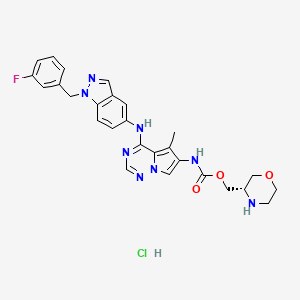
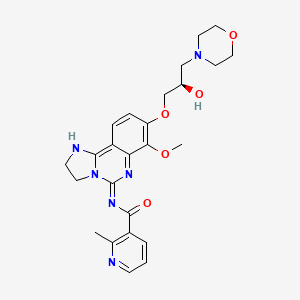
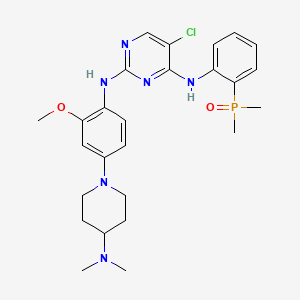
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
